molecular formula C20H20ClN3O3 B2648243 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one CAS No. 848085-31-4

5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2648243
CAS No.: 848085-31-4
M. Wt: 385.85
InChI Key: CPDMTOIFSILELD-UHFFFAOYSA-N
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Description

5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with potential applications in medicinal chemistry. It is characterized by the presence of a benzo[d]oxazole core, a phenylpiperazine moiety, and a chloro substituent. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the benzo[d]oxazole core: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the phenylpiperazine moiety: This step involves the reaction of the benzo[d]oxazole intermediate with a phenylpiperazine derivative, often under basic conditions to facilitate nucleophilic substitution.

    Formation of the propyl linker:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one involves its interaction with molecular targets such as Factor Xa. By binding to the active site of Factor Xa, the compound inhibits its enzymatic activity, thereby preventing the conversion of prothrombin to thrombin and ultimately reducing blood clot formation . The binding mode and affinity are influenced by the structural features of the compound, including the benzo[d]oxazole core and the phenylpiperazine moiety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one is unique due to its specific structural features that confer high selectivity and potency as a Factor Xa inhibitor. Its combination of a benzo[d]oxazole core, phenylpiperazine moiety, and chloro substituent distinguishes it from other similar compounds and contributes to its therapeutic potential.

Properties

IUPAC Name

5-chloro-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c21-15-6-7-18-17(14-15)24(20(26)27-18)9-8-19(25)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDMTOIFSILELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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